Home > Products > Screening Compounds P106977 > 3,5-Dibromo-l-phenylalanine
3,5-Dibromo-l-phenylalanine - 634917-08-1

3,5-Dibromo-l-phenylalanine

Catalog Number: EVT-3412122
CAS Number: 634917-08-1
Molecular Formula: C9H9Br2NO2
Molecular Weight: 322.98 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,5-Dibromo-L-phenylalanine is a halogenated derivative of the amino acid L-phenylalanine, characterized by the presence of two bromine atoms at the 3 and 5 positions of its aromatic ring. This compound is notable for its potential therapeutic applications, particularly in the modulation of glutamatergic transmission, which is relevant in neurological conditions such as schizophrenia.

Source

The compound is synthesized from L-phenylalanine, which can be obtained through various methods, including the reaction of phenylacetaldehyde with ammonium and cyanide ions in an aqueous medium . The synthesis of 3,5-dibromo-L-phenylalanine itself involves specific halogenation processes that introduce bromine atoms into the phenylalanine structure.

Classification

3,5-Dibromo-L-phenylalanine belongs to the class of amino acids and specifically falls under the category of modified amino acids due to the substitution of hydrogen atoms with bromine. Its classification as a halogenated amino acid highlights its unique chemical properties and biological activities.

Synthesis Analysis

Methods

The synthesis of 3,5-dibromo-L-phenylalanine typically involves electrophilic aromatic substitution reactions where bromine is introduced into the aromatic ring of L-phenylalanine. A common method includes:

  1. Bromination: L-phenylalanine is treated with bromine in an appropriate solvent (e.g., acetic acid or dichloromethane) under controlled temperature conditions to facilitate selective bromination at the 3 and 5 positions.
  2. Purification: The resulting product is purified through recrystallization or chromatographic techniques to isolate 3,5-dibromo-L-phenylalanine from unreacted starting materials and by-products.

Technical Details

The reaction conditions must be optimized to minimize polybromination and ensure high yields of the desired dibrominated product. Monitoring techniques such as thin-layer chromatography can be employed to track the progress of the reaction .

Molecular Structure Analysis

Structure

The molecular formula of 3,5-dibromo-L-phenylalanine is C9H8Br2N1O2C_{9}H_{8}Br_{2}N_{1}O_{2}. The compound features:

  • A central carbon backbone typical of amino acids.
  • An amino group (-NH₂) and a carboxylic acid group (-COOH) characteristic of L-phenylalanine.
  • A phenyl ring substituted with two bromine atoms at positions 3 and 5.
Chemical Reactions Analysis

Reactions

3,5-Dibromo-L-phenylalanine participates in various chemical reactions typical for amino acids, including:

  1. Peptide Formation: It can react with other amino acids to form peptides through peptide bond formation.
  2. Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield corresponding amines.
  3. Electrophilic Substitution: The brominated positions can participate in further electrophilic substitution reactions.

Technical Details

The reactivity of 3,5-dibromo-L-phenylalanine is influenced by the electron-withdrawing nature of bromine atoms, which can affect nucleophilicity at adjacent positions on the aromatic ring.

Mechanism of Action

Process

Research indicates that 3,5-dibromo-L-phenylalanine acts as a modulator of glutamatergic transmission by:

  1. Activating NMDA Receptors: It enhances NMDA receptor activity, which is crucial for synaptic plasticity and memory function.
  2. Inhibiting AMPA/Kainate Receptors: The compound reduces presynaptic glutamate release while blocking AMPA/kainate receptor-mediated responses .

Data

Experimental studies have shown that it exhibits partial agonist activity at NMDA receptors with an effective concentration (EC50) around 331.6 µM and significant inhibition (IC50) against AMPA/kainate receptors at approximately 29.4 µM .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and methanol.
  • Stability: Stable under standard laboratory conditions but sensitive to light due to bromination.

Relevant spectral data includes infrared spectroscopy (FTIR) showing characteristic absorption bands corresponding to functional groups present in the molecule.

Applications

Scientific Uses

3,5-Dibromo-L-phenylalanine has potential applications in:

  1. Neuroscience Research: Used as a tool to study glutamatergic signaling pathways and their implications in neurological disorders.
  2. Pharmaceutical Development: Investigated for its therapeutic potential in treating conditions like schizophrenia due to its modulatory effects on neurotransmitter systems .
  3. Biochemical Studies: Employed in studies exploring amino acid transport mechanisms and receptor interactions.
Neuropharmacological Mechanisms of 3,5-Dibromo-L-phenylalanine in Glutamatergic Transmission

Modulation of NMDA Receptor Function: Partial Agonism and Synaptic Plasticity

3,5-Dibromo-L-phenylalanine (3,5-DBr-L-Phe) exhibits a unique pharmacological profile at NMDA receptors, acting as a partial agonist with distinctive binding characteristics. Electrophysiological studies using rat cerebrocortical cultured neurons demonstrate that 3,5-DBr-L-Phe activates NMDA receptors with an EC50 of 331.6 ± 78.6 µM and approximately 30.5 ± 4.7% efficacy compared to full NMDA receptor activation by endogenous glutamate [1]. This partial agonism specifically occurs at the glutamate-binding site, as evidenced by complete blockade of 3,5-DBr-L-Phe-induced currents by competitive NMDA receptor antagonists DL-2-amino-5-phosphonopentanoic acid and non-competitive antagonist MK-801 [1] [3]. The compound enhances NMDA miniature excitatory postsynaptic currents (mEPSCs) without affecting GABAergic inhibitory currents, indicating receptor subtype selectivity within glutamatergic systems [1].

The compound's modulation extends to synaptic integration mechanisms, where it promotes steady-state NMDA receptor activation while avoiding pathological overstimulation. This balanced activation profile translates into functional neuroprotection, as demonstrated in rat models of ischemic stroke where 3,5-DBr-L-Phe administration reduced infarct volume by approximately 50% and improved neurological deficit scores by 57% compared to controls [2] [3]. The neuroprotective efficacy approaches that of potent NMDA antagonists like MK-801 but crucially lacks their psychotomimetic side effects, attributable to 3,5-DBr-L-Phe's partial rather than complete receptor blockade [3]. This therapeutic advantage stems from its ability to enhance physiological NMDA receptor function during synaptic transmission while preventing excitotoxic calcium influx during pathological overactivation – a key determinant in maintaining synaptic plasticity without triggering excitotoxic cascades [2] [5].

Table 1: Comparative NMDA Receptor Activation Profiles of 3,5-Dibromo-L-phenylalanine and Reference Compounds

CompoundEC50 (µM)Efficacy (% vs NMDA)Receptor Interaction SiteSynaptic Integration Effect
3,5-DBr-L-Phe331.6 ± 78.630.5 ± 4.7Glutamate binding siteEnhanced mEPSCs
NMDA15.2 ± 3.4*100Glutamate binding siteFull receptor activation
GlycineNot applicableNot applicableCo-agonist siteReceptor potentiation
MK-8010.032 ± 0.005*N/A (antagonist)Ion channel poreComplete channel blockade

**Data synthesized from referenced studies [1] [5]; *Representative reference values for comparison

Inhibition of AMPA/Kainate Receptor-Mediated Excitatory Postsynaptic Currents

3,5-DBr-L-Phe demonstrates potent inhibition of AMPA/kainate receptor-mediated neurotransmission, acting through dual presynaptic and postsynaptic mechanisms. The compound concentration-dependently suppresses AMPA/kainate mEPSCs with particular efficacy against event frequency (IC50 = 29.4 ± 4.3 µM), indicating a predominant presynaptic action [1] [2]. At postsynaptic sites, 3,5-DBr-L-Phe directly attenuates AMPA-evoked currents with greater efficacy at lower AMPA concentrations, demonstrating non-competitive antagonism [1]. This dual mechanism significantly reduces neuronal hyperexcitability without completely abolishing fast excitatory transmission – a critical therapeutic advantage over full AMPA/kainate antagonists that can induce excessive synaptic suppression [2] [10].

The compound's structural features significantly influence its receptor interaction dynamics. The dibromo modification at positions 3 and 5 of the phenylalanine aromatic ring enhances steric hindrance and electron distribution, creating optimal steric and electronic properties for interaction with the AMPA receptor ligand-binding domain [10]. Structure-activity relationship studies demonstrate that halogen positioning critically determines inhibitory potency: meta-halogenation (position 3) enhances AMPA receptor affinity proportionally to halogen size, whereas ortho-halogenation (position 2) primarily impacts voltage-dependent blocking kinetics [10]. This positional halogen effect explains 3,5-DBr-L-Phe's superior AMPA/kainate inhibition compared to mono-halogenated analogs or parent phenylalanine, as the dual meta- and para-bromination (position 5 relative to the amino acid chain constitutes para-substitution) creates complementary steric and electronic effects [1] [10].

Table 2: AMPA/Kainate Receptor Inhibition Profile of 3,5-Dibromo-L-phenylalanine

Inhibition ParameterValueExperimental SystemMechanistic Implication
mEPSC Frequency IC5029.4 ± 4.3 µMRat cerebrocortical neuronsPresynaptic glutamate release reduction
mEPSC Amplitude ReductionConcentration-dependentRat cerebrocortical neuronsPostsynaptic receptor blockade
AMPA Current InhibitionEnhanced at low AMPA concentrationsRecombinant AMPA receptorsNon-competitive antagonism
Paired-Pulse DepressionSignificantly decreasedPaired-pulse electrophysiologyPresynaptic vesicle release modulation
Structural Determinants3,5-Dibromo substitutionSAR analysisOptimal steric bulk for receptor interaction

**Data synthesized from referenced studies [1] [2] [10]

Presynaptic Glutamate Release Attenuation: Frequency-Dependent Depression Mechanisms

The presynaptic actions of 3,5-DBr-L-Phe constitute a fundamental mechanism underlying its antiglutamatergic effects, significantly reducing quantal glutamate release probability. Electrophysiological analyses demonstrate concentration-dependent reductions in both the frequency (40-65% reduction at 100 µM) and amplitude (25-40% reduction at 100 µM) of AMPA/kainate mEPSCs, indicating modulation of vesicular release dynamics [1] [2]. This presynaptic action is further substantiated by the compound's significant attenuation of paired-pulse depression – a phenomenon dependent on presynaptic calcium dynamics and vesicle pool availability [1]. The frequency-selective inhibition (greater reduction in event frequency versus amplitude) suggests primary action on vesicle priming/release machinery rather than postsynaptic receptor saturation [1] [3].

The presynaptic effects exhibit remarkable metabolic resilience during energy deprivation, a key feature for therapeutic applications in ischemic conditions. In neuronal cultures subjected to oxygen-glucose deprivation, 3,5-DBr-L-Phe maintained its suppression of glutamate release while conventional neurotransmission failed, significantly reducing lactate dehydrogenase (LDH) release – a marker of cellular injury [2]. This energy-independent action likely involves direct interaction with vesicular release proteins or voltage-gated calcium channels rather than ATP-dependent processes [2] [9]. The compound's effect on presynaptic terminals complements its postsynaptic receptor modulation, creating a comprehensive glutamatergic stabilization profile that maintains physiological synaptic function while preventing pathological glutamate excess [1] [2] [3].

Properties

CAS Number

634917-08-1

Product Name

3,5-Dibromo-l-phenylalanine

IUPAC Name

(2S)-2-amino-3-(3,5-dibromophenyl)propanoic acid

Molecular Formula

C9H9Br2NO2

Molecular Weight

322.98 g/mol

InChI

InChI=1S/C9H9Br2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1

InChI Key

JDHBRWDIELMBHR-QMMMGPOBSA-N

SMILES

C1=C(C=C(C=C1Br)Br)CC(C(=O)O)N

Synonyms

3,5-dibromo-L-phenylalanine

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CC(C(=O)O)N

Isomeric SMILES

C1=C(C=C(C=C1Br)Br)C[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.